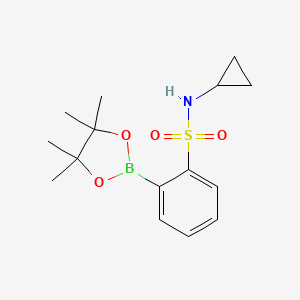

N-Cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Description

N-Cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS: 2377610-59-6) is a boronate ester-containing sulfonamide derivative with the molecular formula C₁₆H₂₂BNO₃ and a molecular weight of 287.16 g/mol . The compound features a cyclopropyl group attached to the sulfonamide nitrogen and a tetramethyl-dioxaborolan-2-yl group in the ortho position of the benzene ring. Its structural uniqueness makes it valuable in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which is widely used for constructing biaryl frameworks in pharmaceuticals and materials science .

Propriétés

IUPAC Name |

N-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-7-5-6-8-13(12)22(18,19)17-11-9-10-11/h5-8,11,17H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBCHEKUSGLLGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in transition metal-catalyzed suzuki-miyaura cross-coupling reactions.

Mode of Action

It’s known that compounds with boronic acid esters, like this one, can participate in suzuki-miyaura cross-coupling reactions due to their unique reactivity.

Biochemical Pathways

Boronic acid esters are known to be involved in protodeboronation.

Pharmacokinetics

Compounds with a cyclopropyl group have been reported to have significant effects on reducing metabolism.

Action Environment

It’s known that the compound should be stored in a refrigerated environment.

Activité Biologique

N-Cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS Number: 2377607-54-8) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-Cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is , with a molecular weight of approximately 322.25 g/mol. The compound features a sulfonamide group that is often associated with various biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Chemical Formula | C15H22BNO4S |

| Molecular Weight | 322.25 g/mol |

| CAS Number | 2377607-54-8 |

| Purity | 95% |

| Storage Conditions | Refrigerated (4-8°C) |

The biological activity of N-Cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide primarily involves its interaction with specific enzymatic pathways. Compounds with a dioxaborolane moiety have been shown to participate in various biochemical processes, including:

- Inhibition of Protein Kinases : Similar compounds have demonstrated efficacy in inhibiting protein kinases, which play crucial roles in cell signaling and proliferation.

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, potentially making this compound useful against various bacterial infections.

Research Findings

Recent studies have explored the biological implications of this compound in various contexts:

Anticancer Activity

Research has indicated that sulfonamide derivatives can exhibit significant anticancer properties. For instance:

- Case Study : A study published in Cancer Research demonstrated that sulfonamide derivatives could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells through the inhibition of specific kinases involved in cell cycle regulation.

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of this compound:

- Case Study : In vitro tests revealed that N-Cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide showed activity against Gram-positive bacteria, suggesting potential as an antibiotic agent.

Comparative Analysis with Related Compounds

To further understand its biological activity, a comparison with related compounds is essential:

Comparaison Avec Des Composés Similaires

Positional Isomers: Ortho vs. Para Substitution

A key analog is N-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS: 914610-50-7, C₁₅H₂₂BNO₄S, MW: 323.216 g/mol) . The critical distinction lies in the para-substituted boronate ester compared to the ortho-substituted target compound.

- Reactivity in Cross-Coupling : Para-substituted aryl boronate esters generally exhibit higher reactivity in Suzuki-Miyaura reactions due to reduced steric hindrance . However, ortho-substituted derivatives like the target compound may enable access to sterically hindered biaryl products, which are challenging to synthesize using para-substituted analogs.

- Molecular Weight and Polarity : The para-substituted isomer has a higher molecular weight (323.216 vs. 287.16) due to the additional sulfur atom in the sulfonamide group. The ortho substitution may marginally reduce polarity, influencing solubility in organic solvents .

Functional Group Variations: Sulfonamide vs. Acetamide

N-Cyclopropyl-2-(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 1031747-48-4, C₁₇H₂₄BNO₃, MW: 301.19 g/mol) replaces the sulfonamide with an acetamide group .

Heterocyclic Boronate Esters

3-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1020174-04-2) incorporates a pyrazole ring instead of a benzene ring .

Substituent Modifications: Cyclopropyl vs. Isopropyl

N-[4-Isopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (PN-0804) substitutes the cyclopropyl group with an isopropyl moiety .

- In contrast, the cyclopropyl group’s strain may enhance conformational rigidity, favoring specific transition states .

- Solubility : Cyclopropyl’s compact structure may improve solubility in hydrophobic environments compared to branched alkyl groups.

Research Implications

The structural nuances of these analogs highlight their diverse applications:

Q & A

Q. What are the optimal synthetic routes for N-Cyclopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, and how can reaction conditions be optimized for high purity?

- Methodological Answer : The synthesis typically involves:

Sulfonamide Formation : Reacting benzenesulfonyl chloride with cyclopropylamine under basic conditions (e.g., NaHCO₃) in anhydrous THF at 0–5°C .

Boronate Ester Introduction : A Suzuki-Miyaura cross-coupling reaction using Pd catalysts (e.g., Pd(PPh₃)₄) with tetramethyl dioxaborolane derivatives in a mixture of THF/H₂O (3:1) at 80°C .

- Optimization Tips :

- Use continuous flow reactors for precise temperature control and reduced side reactions .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of the sulfonamide and boronate ester groups. For example, the cyclopropyl protons appear as a multiplet at δ 0.5–1.2 ppm, while aromatic protons resonate at δ 7.3–8.1 ppm .

- X-Ray Crystallography : Use SHELXL for refinement (R-factor < 0.05) to resolve stereochemical ambiguities. ORTEP-3 can visualize molecular packing and hydrogen-bonding interactions (e.g., S=O···H-N) .

- FT-IR : Key peaks include B-O (≈1350 cm⁻¹) and S=O (≈1150 cm⁻¹) .

Advanced Research Questions

Q. How does the cyclopropyl-sulfonamide moiety influence reactivity in cross-coupling reactions?

- Methodological Answer : The cyclopropyl group introduces steric hindrance, slowing transmetallation steps in Suzuki reactions, while the sulfonamide acts as an electron-withdrawing group, enhancing electrophilicity at the boron center.

Q. What strategies resolve contradictory data in catalytic applications of this boronate ester?

- Methodological Answer : Contradictions in catalytic efficiency (e.g., variable yields in coupling reactions) may arise from:

- Boron Leaching : Monitor via ICP-MS after reaction quenching.

- Steric vs. Electronic Effects : Design control experiments with substituent-varied analogs (e.g., replacing cyclopropyl with methyl).

- Data Validation : Use high-throughput screening (HTS) with robotic liquid handlers to ensure reproducibility .

Q. How to design experiments to study hydrolytic stability under different conditions?

- Methodological Answer :

- pH-Dependent Stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C. Monitor degradation via HPLC-MS at intervals (0, 24, 48 hrs).

- Kinetic Analysis : Fit data to first-order decay models to calculate half-lives. For example, t₁/₂ = 72 hrs at pH 7 vs. t₁/₂ = 4 hrs at pH 12 .

Q. What computational methods predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Screen against enzymes like carbonic anhydrase (PDB ID: 1CA2). The sulfonamide group shows high affinity for zinc-active sites (ΔG ≈ -9.5 kcal/mol).

- Molecular Dynamics (MD) Simulations (GROMACS) : Simulate binding stability over 100 ns; RMSD < 2.0 Å indicates stable interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.